molecular formula C25H22ClN5O2S B12160951 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B12160951
M. Wt: 492.0 g/mol
InChI Key: ONDXJRCWHIIXNE-PKAZHMFMSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often utilized in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The triazole ring is then functionalized with 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.

    Hydrazide Formation: The final step involves the condensation of the sulfanyl-triazole derivative with phenylethylidene acetohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring and the phenyl groups contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a promising lead compound for the development of new drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl groups enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O2S/c1-17(18-6-4-3-5-7-18)27-28-23(32)16-34-25-30-29-24(19-8-14-22(33-2)15-9-19)31(25)21-12-10-20(26)11-13-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17-

InChI Key

ONDXJRCWHIIXNE-PKAZHMFMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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